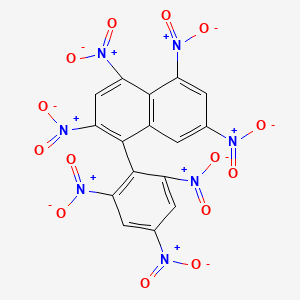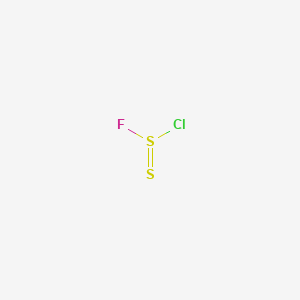
Sulfurothious chloride fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurothious chloride fluoride is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound contains sulfur, chlorine, and fluorine atoms, which contribute to its distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfurothious chloride fluoride typically involves the reaction of sulfur-containing precursors with chlorine and fluorine sources. One common method is the direct fluorination of sulfur chlorides using fluorinating agents such as sulfuryl fluoride (SO₂F₂) or other solid reagents like FDIT and AISF . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using sulfuryl fluoride gas. This method is favored due to its efficiency and the availability of sulfuryl fluoride as a reagent. The process involves the careful handling of reactive gases and the use of specialized equipment to ensure safety and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfurothious chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Sulfurothious chloride fluoride has found applications in several scientific research areas:
Wirkmechanismus
The mechanism by which sulfurothious chloride fluoride exerts its effects involves its interaction with molecular targets through its reactive sulfur, chlorine, and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved often include nucleophilic attack on the sulfur or halogen atoms, leading to various downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonyl Fluorides: These compounds share the sulfur-fluorine bond and are known for their stability and reactivity in organic synthesis.
Sulfonyl Chlorides: Similar to sulfurothious chloride fluoride, these compounds contain sulfur-chlorine bonds and are widely used as electrophiles in chemical reactions.
Fluoroalkyl Compounds: These compounds feature fluorine atoms bonded to carbon and exhibit unique reactivity due to the presence of fluorine.
Uniqueness
This compound stands out due to its combination of sulfur, chlorine, and fluorine atoms, which impart distinct chemical properties.
Eigenschaften
CAS-Nummer |
288370-46-7 |
|---|---|
Molekularformel |
ClFS2 |
Molekulargewicht |
118.6 g/mol |
IUPAC-Name |
chloro-fluoro-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/ClFS2/c1-4(2)3 |
InChI-Schlüssel |
SWWQLAYPTKRVHO-UHFFFAOYSA-N |
Kanonische SMILES |
FS(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


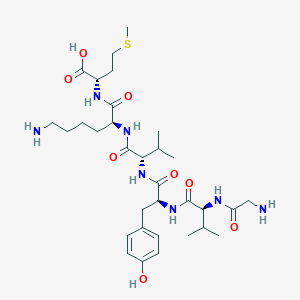

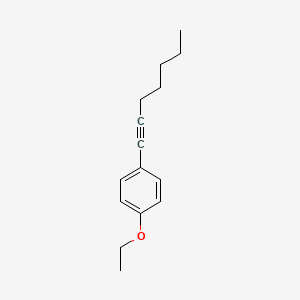
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)

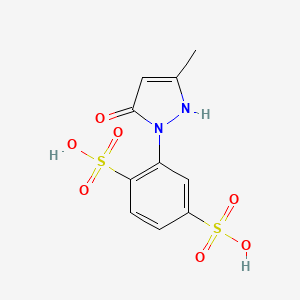

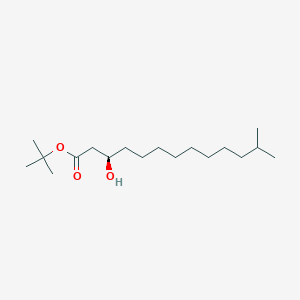
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)

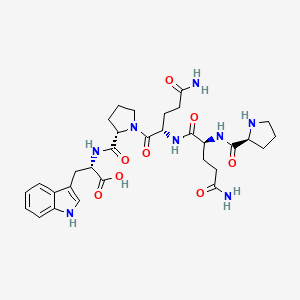
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
